molecular formula C12H11NO2S2 B13639176 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

Cat. No.: B13639176
M. Wt: 265.4 g/mol
InChI Key: QTWZZLGYRFTEMV-UKTHLTGXSA-N
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Description

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C12H11NO2S2 and a molecular weight of 265.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as ammonium thiocyanate. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to cell death. Additionally, the compound’s antimicrobial activity may involve interference with bacterial enzyme systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(phenylmethylidene)benzenesulfonamide
  • 4-methyl-N-(2-thienylmethylene)benzenesulfonamide
  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Uniqueness

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is unique due to its specific structural features, such as the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+

InChI Key

QTWZZLGYRFTEMV-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2

Origin of Product

United States

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